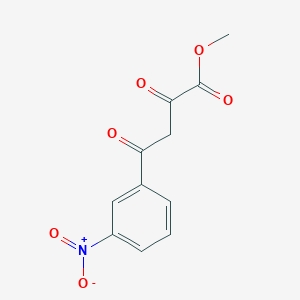

Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

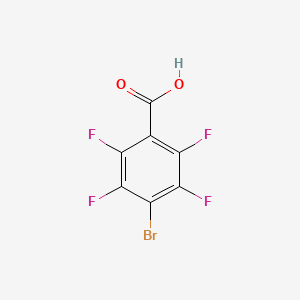

The synthesis of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate involves several key steps, including the nitration of phenols and subsequent reactions to introduce the dioxobutanoate moiety. While specific synthesis pathways for Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate are not directly reported in the available literature, related compounds and methodologies provide insights into potential synthesis strategies. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a process involving cross-coupling reactions and diazotization, could offer analogous steps applicable to the synthesis of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate by modifying the starting materials and reaction conditions appropriately (Qiu, Gu, Zhang, & Xu, 2009).

Wissenschaftliche Forschungsanwendungen

Environmental Bioremediation

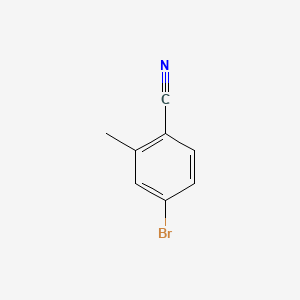

Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate is involved in environmental studies, particularly in bioremediation. A study by Bhushan et al. (2000) explores the degradation of 3-methyl-4-nitrophenol, a breakdown product of certain pesticides, by Ralstonia sp. SJ98. This bacterium can utilize 3-methyl-4-nitrophenol as its sole carbon and energy source, indicating potential for environmental decontamination and bioremediation of pesticide-contaminated sites (Bhushan et al., 2000).

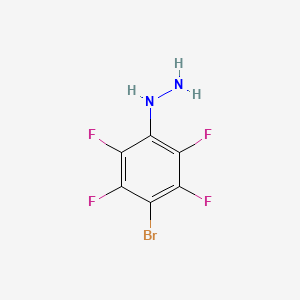

Chemical Synthesis and Molecular Structures

The compound has relevance in chemical synthesis and molecular structure studies. Wardell et al. (2007) discuss the molecular electronic structures of derivatives prepared from methyl 3-oxobutanoate and nitrophenylhydrazine, which exhibit certain molecular linkages and chains (Wardell et al., 2007). Additionally, Maru and Shah (2013) report a novel synthesis of a derivative from methyl 3-oxobutanoate and its crystal structure, providing insights into its molecular characteristics (Maru & Shah, 2013).

Pharmaceutical Research

In pharmaceutical research, the compound has been used to study various biological activities. For instance, Tahir et al. (2015) investigated the DNA-binding properties and biological activities, including antioxidant and antimicrobial effects, of nitrosubstituted acyl thioureas, a category that includes derivatives of methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate (Tahir et al., 2015).

Agricultural Chemistry

In agricultural chemistry, compounds related to methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate are analyzed for their role in agrochemical formulations. Masunaga et al. (2001) studied the dioxin impurity profile in various agrochemicals, including those related to the compound , highlighting its relevance in environmental and chemical safety studies (Masunaga et al., 2001).

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

It can be inferred from related compounds that it may involve interactions with various cellular targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been found to modulate a variety of biological activities, suggesting that multiple pathways could be affected .

Result of Action

Related compounds have been found to exhibit a range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-3-2-4-8(5-7)12(16)17/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSCKGUZJUBRDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308734 |

Source

|

| Record name | methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | |

CAS RN |

345617-18-7 |

Source

|

| Record name | methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromodibenzo[b,d]furan](/img/structure/B1267186.png)

![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B1267197.png)